Methyl S-Ethylhomocysteinate: Chemical Structure, Physical Properties, and Applications as a Methionine Antimetabolite
Methyl S-Ethylhomocysteinate: Chemical Structure, Physical Properties, and Applications as a Methionine Antimetabolite
Executive Overview
In early-stage drug discovery and molecular probe development, researchers frequently encounter the need to bypass cellular transport limitations or selectively inhibit epigenetic pathways. Methyl S-ethylhomocysteinate (commonly known as ethionine methyl ester) serves as a premier example of a rationally designed biochemical tool. By masking the polar carboxylic acid of the methionine antimetabolite ethionine, we drastically alter its pharmacokinetic profile.
Free ethionine is zwitterionic and relies on active amino acid transporters for cellular entry. Esterification neutralizes the carboxylate charge, significantly increasing the molecule's lipophilicity (LogP) and facilitating rapid, passive diffusion across the phospholipid bilayer. Once inside the cell, intracellular esterases hydrolyze the prodrug back to free ethionine, which then exerts its antimetabolite effects. Furthermore, the methyl ester serves as a crucial protecting group during C-terminal peptide synthesis, enabling the creation of complex conditional toxins.
Chemical Structure & Physicochemical Properties
Methyl S-ethylhomocysteinate is an amino acid derivative characterized by a chiral primary amine, a methyl ester, and an ethyl thioether linkage. The structural modifications compared to natural methionine make it an ideal candidate for specialized biochemical assays and synthetic pipelines.
The quantitative physical properties of this compound are summarized below to aid in formulation and analytical tracking.
Table 1: Physicochemical Properties of Methyl S-ethylhomocysteinate
| Property | Value / Description |
| IUPAC Name | Methyl 2-amino-4-(ethylthio)butanoate |
| CAS Registry Number | 52177-37-4[1] |
| Molecular Formula | C7H15NO2S[1] |
| Molecular Weight | 177.26 g/mol [1] |
| Appearance | White crystalline solid (as hydrochloride salt)[2] |
| Topological Polar Surface Area (TPSA) | ~52.3 Ų (Calculated for amino acid esters) |
| Solubility | Soluble in Methanol, Aqueous Acid; slightly soluble in Water (free base)[2] |
Mechanistic Biology: Disruption of the Transmethylation Cycle
The true value of Methyl S-ethylhomocysteinate lies in its intracellular behavior. Following esterase-mediated hydrolysis into free ethionine, the molecule acts as a potent structural mimic of methionine.
The causality of its mechanism is rooted in the transmethylation cycle. Methionine Adenosyltransferase (MAT) mistakenly adenylates ethionine, consuming ATP to generate S-adenosylethionine (SAE) instead of the canonical S-adenosylmethionine (SAM)[3]. Because SAE is turned over at a significantly slower rate than SAM, it accumulates in hepatic tissues—often reaching concentrations 30- to 40-fold higher than endogenous SAM[3].
This massive pool of SAE acts as a competitive inhibitor against DNA and tRNA methyltransferases[4]. Consequently, the cell produces methyl-deficient DNA, leading to profound epigenetic dysregulation and the 3[3].
Fig 1: Competitive inhibition of SAM-dependent methylation by S-adenosylethionine (SAE).
Synthesis & Experimental Protocols
To utilize Methyl S-ethylhomocysteinate in research—whether as a cell-permeable prodrug or as a C-terminal protected building block for 5[5]—high-purity synthesis is required. The following protocols detail a self-validating system for its preparation and subsequent application in peptide coupling.
Protocol 1: Chemical Synthesis of Methyl S-ethylhomocysteinate Hydrochloride
The esterification of amino acids requires the strict exclusion of water to drive the equilibrium toward the ester. We utilize the thionyl chloride ( SOCl2 ) method, which is highly efficient because it generates anhydrous HCl and SO2 in situ, acting as both catalyst and dehydrating agent.
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Preparation : Suspend 10 mmol of L-ethionine in 20 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and an ice bath (0°C).
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Activation : Slowly add 15 mmol of thionyl chloride ( SOCl2 ) dropwise over 15 minutes. Causality: The dropwise addition at 0°C controls the highly exothermic reaction and prevents the degradation of the sensitive thioether linkage.
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Reflux : Remove the ice bath, attach a reflux condenser, and heat the mixture to 65°C for 4-6 hours. The reaction becomes homogeneous as the ester hydrochloride salt forms.
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Isolation : Evaporate the solvent under reduced pressure. The in situ generated SO2 and excess HCl volatilize cleanly, leaving the crude product.
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Purification : Triturate the resulting oil with cold diethyl ether to induce crystallization. Filter and dry under vacuum to yield Methyl S-ethylhomocysteinate hydrochloride (Yield >90%).
Protocol 2: Peptide Coupling for Conditional Toxins
Methyl S-ethylhomocysteinate is an excellent building block for synthesizing signal-regulated cleavage-mediated toxins (sitoxins)[5]. By keeping the C-terminus protected as a methyl ester, we prevent unwanted homopolymerization during peptide coupling.
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Activation : Dissolve N-tert-butoxy-carbonyl-L-leucine-p-nitrophenyl ester (N-t-BOC-L-leucine-PNP) and Methyl S-ethylhomocysteinate hydrochloride in anhydrous N,N-dimethylformamide (DMF)[5].
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Neutralization : Add 2.2 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA neutralizes the HCl salt of the ethionine ester, liberating the free nucleophilic amine for attack on the PNP-activated ester.
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Coupling : Stir at room temperature for 12 hours.
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Purification : Purify the resulting N-t-BOC-L-leucyl-L-ethionine methyl ester via flash chromatography on a silica column[5].
Fig 2: Step-by-step synthesis workflow for Methyl s-ethylhomocysteinate hydrochloride.
Analytical Characterization & Validation
A protocol is only trustworthy if it includes a self-validating analytical feedback loop. To confirm the successful synthesis and purity of Methyl S-ethylhomocysteinate, the following analytical validations must be performed:
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1 H NMR (CD 3 OD, 400 MHz) : The definitive proof of esterification is the appearance of a sharp, three-proton singlet at ~3.85 ppm corresponding to the newly formed methoxy ( −OCH3 ) group. The ethylthio protons should remain intact, presenting as a quartet at ~2.6 ppm and a triplet at ~1.2 ppm.
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LC-MS : Electrospray ionization (ESI+) should yield a dominant [M+H]+ peak at m/z 178.1, confirming the molecular weight of the free base (177.26 g/mol )[1].
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HPLC : Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) should be utilized to monitor purity, ensuring >98% homogeneity before proceeding to peptide coupling.
References
- Source: molcore.
- Source: lookchem.
- Source: PubMed / Cancer Res. (nih.gov)
- S-Adenosylethionine as an inhibitor of tRNA methylation Source: Canadian Science Publishing URL
- Inhibition of DNA Methylation by S-Adenosylethionine with the Production of Methyl-deficient DNA in Regenerating Rat Source: AACR Journals URL
- Source: DTIC (Defense Technical Information Center)
